REACTION_CXSMILES
|
[Cl-].[NH4+].[CH3:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[N:5]=1>C(OCC)(=O)C.[Zn]>[CH3:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1[N+](=O)[O-])N1N=CN=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
798 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite™
|
Type
|
CUSTOM
|
Details
|
to remove zinc dust
|
Type
|
WASH
|
Details
|
the Celite™ was washed with ethyl acetate and methanol
|
Type
|
ADDITION
|
Details
|
Water and ethyl acetate were added to the filtrate
|
Type
|
STIRRING
|
Details
|
the mixture was shaken
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove some solid material between the two layers
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were evaporated to dryness under high vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1N)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 322 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |